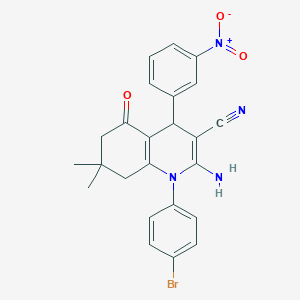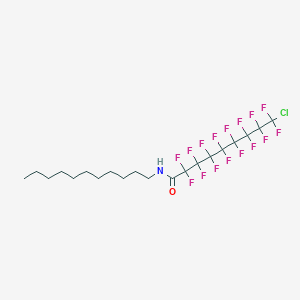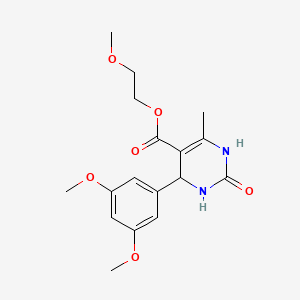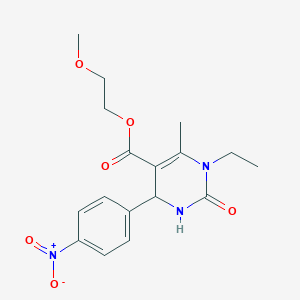![molecular formula C18H27N3O4 B11538261 2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B11538261.png)
2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPROPYL)FORMAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazine group bonded to a carbonyl group. The specific structure of this compound includes ethoxy and propoxy substituents on the phenyl ring, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPROPYL)FORMAMIDE typically involves the condensation of an appropriate hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPROPYL)FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The ethoxy and propoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
科学研究应用
1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPROPYL)FORMAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and inhibition.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPROPYL)FORMAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes, contributing to the compound’s biological effects .
相似化合物的比较
Similar Compounds
N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: This compound has similar hydrazone linkage but different substituents on the phenyl ring.
N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Another hydrazone derivative with fluorine substituents.
Uniqueness
1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPROPYL)FORMAMIDE is unique due to its specific ethoxy and propoxy substituents, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable molecule for various research applications .
属性
分子式 |
C18H27N3O4 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]-N-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C18H27N3O4/c1-5-9-25-15-8-7-14(10-16(15)24-6-2)12-20-21-18(23)17(22)19-11-13(3)4/h7-8,10,12-13H,5-6,9,11H2,1-4H3,(H,19,22)(H,21,23)/b20-12+ |
InChI 键 |
JBDIWVWXSHCBRA-UDWIEESQSA-N |
手性 SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NCC(C)C)OCC |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NCC(C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B11538184.png)
![4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine](/img/structure/B11538190.png)



![6'-amino-5-fluoro-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11538220.png)

![N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11538233.png)
![4-[(E)-{2-[(2,6-dibromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11538238.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11538251.png)
![(2E)-1-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B11538255.png)
![(3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide](/img/structure/B11538266.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11538268.png)
